2-Methylpropyl-d9 Alcohol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

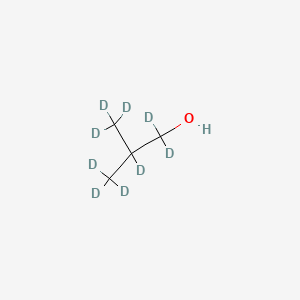

2-Methylpropyl-d9 Alcohol, also known as iso-Butyl Alcohol, Isobutyl Alcohol, Isobutanol, or 2-Methyl-1-propanol, is a biochemical used for proteomics research . It has a molecular formula of C4HD9O and a molecular weight of 83.18 . It is a labelled analogue of 2-Methylpropyl alcohol .

Synthesis Analysis

2-Methylpropyl-d9 Alcohol is used in the synthesis of new fluorinating reagents . It is also used in organic reactions . The isotopic enrichment is 98 atom % D .Molecular Structure Analysis

The molecular structure of 2-Methylpropyl-d9 Alcohol is represented by the formula (CD3)2CDCD2OH . This indicates that it contains deuterium (D), a stable isotope of hydrogen, which is used in various scientific research applications.Chemical Reactions Analysis

2-Methylpropyl-d9 Alcohol is used in organic reactions . It is also used in the lipase-catalyzed production of biodiesel as an energy source .Physical And Chemical Properties Analysis

2-Methylpropyl-d9 Alcohol is a colorless liquid . It has a molecular weight of 83.18 and a molecular formula of C4HD9O . It is stable if stored under recommended conditions .Wissenschaftliche Forschungsanwendungen

Organic Synthesis Reagent

2-Methylpropyl-d9 Alcohol: is a labeled analogue of 2-Methylpropyl alcohol, which is commonly used as a reagent in organic synthesis . Its deuterated form is particularly valuable in experiments requiring a non-radioactive isotopic labeling, providing a way to trace the incorporation of the isobutyl group into synthetic products.

Fluorinating Agent Synthesis

This compound is utilized in the synthesis of new fluorinating reagents . Fluorinated compounds have a broad range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique reactivity and stability.

Biodiesel Production

In biofuel research, 2-Methylpropyl-d9 Alcohol is used in the lipase-catalyzed production of biodiesel . The deuterated form helps in studying the reaction mechanisms and optimizing the process by tracking the alcohol moiety through the reaction steps.

Proteomics Research

As a biochemical, it serves an important role in proteomics research . It can be used to investigate protein interactions and modifications, where its deuterated form provides an advantage in mass spectrometry by offering clear distinction from non-labeled forms.

Antimicrobial Activity Studies

The compound has been identified in the analysis of bioactive secondary metabolites produced by certain Bacillus strains . These metabolites exhibit antimicrobial activity, and 2-Methylpropyl-d9 Alcohol can be used to study their biosynthesis and action mechanism.

Alcohol Chemistry Research

In the broader field of alcohol chemistry, 2-Methylpropyl-d9 Alcohol contributes to fundamental research on synthesis methods, physical properties, and chemical reactivity . Its unique properties enable researchers to gain valuable insights that drive scientific innovation.

Safety and Hazards

Wirkmechanismus

Target of Action

2-Methylpropyl-d9 Alcohol, also known as 2-Methylpropyl Alcohol-D9, is a biochemical used in proteomics research

Mode of Action

It is known to be used in the synthesis of new fluorinating reagents . It is also used in the lipase-catalyzed production of biodiesel as an energy source .

Biochemical Pathways

The three main enzymes that carry out alcohol oxidation are alcohol dehydrogenase, cytochrome P450 2E1, and, to a lesser extent, catalase, all of which generate acetaldehyde .

Result of Action

It is known to be used in the synthesis of new fluorinating reagents , suggesting that it may play a role in the introduction of fluorine atoms into organic compounds.

Eigenschaften

IUPAC Name |

1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O/c1-4(2)3-5/h4-5H,3H2,1-2H3/i1D3,2D3,3D2,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXEKIIBDNHEJCQ-CBZKUFJVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60678663 |

Source

|

| Record name | 2-(~2~H_3_)Methyl(~2~H_6_)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylpropyl-d9 Alcohol | |

CAS RN |

850209-54-0 |

Source

|

| Record name | 2-(~2~H_3_)Methyl(~2~H_6_)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4aR,8aR)-1-Nitrosodecahydropyrazino[2,3-b]pyrazine](/img/structure/B586364.png)